molecular formula C6H13ClFNO B2562028 (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride CAS No. 2411177-23-4

(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride

Cat. No. B2562028
CAS RN: 2411177-23-4
M. Wt: 169.62
InChI Key: FDSQVTOGYVLLKW-PHDIDXHHSA-N
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Description

(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride is a chemical compound that is often used as an organic intermediate . It is also known as (2R-cis)-2-(Fluoromethyl)-4-hydroxy-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester .


Synthesis Analysis

The synthesis of similar compounds has been described in various patents and scientific literature. For example, an improved process for the preparation of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide by a novel synthesis is described where methyl cyanoacetate is converted in eight operations or fewer to the desired product . Another synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid is described where 4-methyl-2-picolinic acid is used as initial raw materials for preparing the (2R, 4R)-4-methyl-2-piperidinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride can be found in various chemical databases. For example, the ChemSpider database provides information about the molecular formula, average mass, and monoisotopic mass of similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride can be found in various chemical databases. For example, the PubChem database provides information about the classification, hazards, and safety measures of similar compounds . The ChemicalBook also provides information about the melting point, boiling point, refractive index, and usage of similar compounds .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride and its derivatives are valuable in the field of medicinal chemistry, especially for the synthesis of compounds with potential therapeutic applications. For instance, the study by Singh and Umemoto (2011) discusses the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are pivotal synthons for creating dipeptidyl peptidase IV inhibitors. These inhibitors are crucial for the treatment of type 2 diabetes. The methodology enables a reduction in synthetic steps needed to prepare 4-fluoropyrrolidine derivatives, highlighting the compound's significance in streamlining the production of medically relevant molecules (Singh & Umemoto, 2011).

Pharmacological Profiles and Potential Therapeutic Uses

Another critical aspect of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride derivatives is their pharmacological potential. Ogawa et al. (2002) explored the pharmacology of R-96544, an active form of a novel 5-HT2A receptor antagonist, derived from a related compound. This study found that R-96544 inhibited platelet aggregation in various animal models, suggesting potential therapeutic applications in cardiovascular diseases. The compound's high affinity for 5-HT2A receptors but not for non-serotonergic sites underscores its specificity and potential for clinical use in managing conditions influenced by serotonin (Ogawa et al., 2002).

Potential in Treating Pancreatitis

The same compound and its metabolite, R-96544, have been studied for their effects on experimental acute and chronic pancreatitis. Ogawa et al. (2005) demonstrated that these compounds could inhibit the progression of pancreatitis in animal models, supporting the theory of 5-HT2A receptors' involvement in the disease's progression. This research offers a foundation for further investigation into the therapeutic potential of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride derivatives in treating pancreatitis, showcasing the compound's versatility beyond its synthesis and pharmacological profile (Ogawa et al., 2005).

Safety And Hazards

The safety data sheet for similar compounds provides information about the hazards, precautionary statements, and first-aid measures .

properties

IUPAC Name

(2R,4R)-2-(fluoromethyl)-4-methoxypyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGPJXMRKQZAJH-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](NC1)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride

CAS RN

2411177-23-4
Record name (2R,4R)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride
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